molecular formula C15H23N3OS2 B2550919 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1795298-39-3

2-(cyclopentylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2550919
CAS RN: 1795298-39-3
M. Wt: 325.49
InChI Key: BYOVPBSMSPJOOO-UHFFFAOYSA-N
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Description

The compound 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a heterocyclic compound that is presumed to contain a thiazole ring, a pyrrolidine ring, and an acetamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties, potentially including antitumor activity as seen in related compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported to involve the reaction of amino-substituted thiophenes with cyanoacetate derivatives to form cyanoacetamides, which are then further transformed into various heterocyclic derivatives . The synthesis pathways often involve regioselective attacks and cyclization, leading to a diverse array of products. Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, utilizing a cyclopentylthio group and a thiazol-2-yl pyrrolidin-2-yl moiety as starting materials.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the thiazole and pyrrolidine rings. These rings can impart rigidity to the molecule and affect its three-dimensional conformation, which is crucial for biological activity. The steric and electronic effects of the substituents on these rings can also influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions, including cyclization and nucleophilic attacks, depending on the reactive sites available in the precursor molecules . The cyclopentylthio group could potentially act as a nucleophile, while the acetamide moiety could be involved in electrophilic reactions. The thiazole ring might participate in reactions typical for heteroaromatic compounds, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The compound is expected to have moderate polarity due to the presence of the acetamide group, which could affect its solubility in organic solvents and water. The heterocyclic rings could contribute to the compound's stability and its potential to form hydrogen bonds, impacting its boiling point, melting point, and other physical properties .

Relevant Case Studies

While there are no direct case studies on the compound , related compounds have been evaluated for their antitumor activities. For instance, derivatives of cyanoacetamides have shown high inhibitory effects on various human cancer cell lines, suggesting that this compound could also possess similar antiproliferative properties . Further studies would be required to evaluate its efficacy and potential as an antitumor agent.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, 2-(1,3-thiazolidin-2-ylidene)acetamides, structurally related to the compound of interest, have been utilized in cyclocondensation reactions with oxalyl chloride to form new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, showcasing their utility in creating diverse chemical structures with potential applications in drug development and materials science (Obydennov et al., 2017).

Insecticidal Activity

Compounds structurally related to the target molecule have been investigated for their insecticidal activity against agricultural pests. For instance, new heterocycles incorporating a thiadiazole moiety, synthesized from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds in developing novel, more effective insecticides (Fadda et al., 2017).

Antitumor Activity

The structural framework of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide and its analogs has been explored for antitumor activities. Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives obtained from similar core structures have shown promising inhibitory effects on various cancer cell lines, suggesting their potential as leads in anticancer drug discovery (Albratty et al., 2017).

Antimicrobial Activity

Additionally, the chemical framework similar to this compound has been utilized to synthesize compounds with antimicrobial properties. For example, some heterocycles incorporating antipyrine moiety, derived from related starting materials, have been evaluated for their antimicrobial effectiveness, indicating the role of such compounds in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS2/c19-14(11-21-13-5-1-2-6-13)17-10-12-4-3-8-18(12)15-16-7-9-20-15/h7,9,12-13H,1-6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOVPBSMSPJOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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